molecular formula C11H15NOS B1627688 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde CAS No. 893745-85-2

4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde

Cat. No. B1627688
M. Wt: 209.31 g/mol
InChI Key: LUVAADJQCRBJKC-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . One pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives using greener deep eutectic solvent media and their characterization has been reported .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

    Synthesis of Functionalized Phenols

    • Application: This compound can be used as a substrate in the synthesis of functionalized phenols via aerobic oxidation .
    • Method: The method involves the use of this Grignard reagent in the synthesis process .
    • Results: The results show that this compound can be effectively used in the synthesis of functionalized phenols .

    Preparation of Rosamine Derivatives

    • Application: This compound can be used to prepare a set of rosamine derivatives, which are used as glutathione probes in living cells .
    • Method: The method involves the use of this Grignard reagent in the preparation of rosamine derivatives .
    • Results: The results show that these rosamine derivatives can be effectively used as glutathione probes in living cells .

    Synthesis of Functionalized Phenols

    • Application: This compound can be used as a substrate in the synthesis of functionalized phenols via aerobic oxidation .
    • Method: The method involves the use of this Grignard reagent in the synthesis process .
    • Results: The results show that this compound can be effectively used in the synthesis of functionalized phenols .

    Preparation of Rosamine Derivatives

    • Application: This compound can be used to prepare a set of rosamine derivatives, which are used as glutathione probes in living cells .
    • Method: The method involves the use of this Grignard reagent in the preparation of rosamine derivatives .
    • Results: The results show that these rosamine derivatives can be effectively used as glutathione probes in living cells .

Safety And Hazards

The safety data sheet for a related compound, [4-(1-Piperidinylmethyl)phenyl]magnesium bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) .

Future Directions

Piperidine derivatives have been the focus of many research studies due to their significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the biological and pharmacological applications of these compounds .

properties

IUPAC Name

4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-8-11-6-10(9-14-11)7-12-4-2-1-3-5-12/h6,8-9H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVAADJQCRBJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CSC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602367
Record name 4-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde

CAS RN

893745-85-2
Record name 4-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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